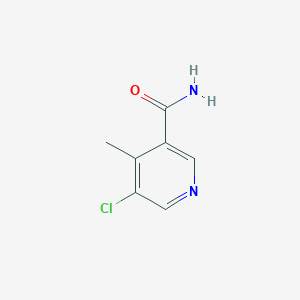

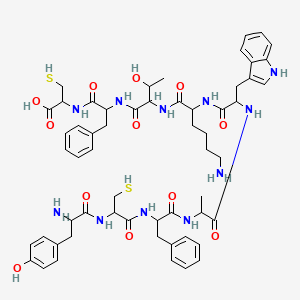

3-Pyridinecarboxamide, 5-chloro-4-methyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pyridinecarboxamide, 5-chloro-4-methyl- is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 5-Chlor-4-methyl-3-pyridincarboxamid beinhaltet typischerweise die Chlorierung von 4-Methylpyridin, gefolgt von der Einführung einer Carboxamidgruppe. Eine übliche Methode beinhaltet die Reaktion von 4-Methylpyridin mit Chlorgas in Gegenwart eines Katalysators, um 5-Chlor-4-methylpyridin zu bilden. Dieser Zwischenstoff wird dann mit Ammoniak oder einem Amin umgesetzt, um die Carboxamidgruppe einzuführen, was zur Bildung von 5-Chlor-4-methyl-3-pyridincarboxamid führt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des gewünschten Produkts verbessern. Außerdem können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um 5-Chlor-4-methyl-3-pyridincarboxamid in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Chlor-4-methyl-3-pyridincarboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridin-N-oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in eine Amingruppe umwandeln.

Substitution: Das Chloratom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Pyridin-N-oxide.

Reduktion: Amine.

Substitution: Verschiedene substituierte Pyridinderivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5-Chlor-4-methyl-3-pyridincarboxamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen zur Untersuchung der Enzyminhibition und Rezeptorbindung eingesetzt werden.

Industrie: Verwendung bei der Synthese von Agrochemikalien und anderen Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 5-Chlor-4-methyl-3-pyridincarboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum von Enzymen binden und so deren Aktivität hemmen. Im Falle der Rezeptorbindung kann sie die Wirkung natürlicher Liganden nachahmen oder blockieren und so biologische Signalwege modulieren.

Wirkmechanismus

The mechanism of action of 3-Pyridinecarboxamide, 5-chloro-4-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptor binding, it can mimic or block the action of natural ligands, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isonikotinamid: Pyridin-4-carboxamid, ein Isomer mit der Carboxamidgruppe in der 4-Position.

Nikotinamid: Pyridin-3-carboxamid, ein weiteres Isomer mit der Carboxamidgruppe in der 3-Position.

Einzigartigkeit

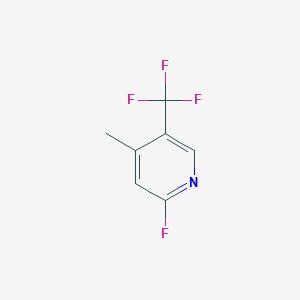

5-Chlor-4-methyl-3-pyridincarboxamid ist einzigartig durch das Vorhandensein sowohl eines Chloratoms als auch einer Methylgruppe am Pyridinring. Dieses Strukturmerkmal kann seine Reaktivität und Bindungseigenschaften beeinflussen, wodurch es sich von anderen Pyridincarboxamidderivaten unterscheidet.

Eigenschaften

CAS-Nummer |

890092-55-4 |

|---|---|

Molekularformel |

C7H7ClN2O |

Molekulargewicht |

170.59 g/mol |

IUPAC-Name |

5-chloro-4-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7ClN2O/c1-4-5(7(9)11)2-10-3-6(4)8/h2-3H,1H3,(H2,9,11) |

InChI-Schlüssel |

ZHMNRIYYPPJAHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=NC=C1C(=O)N)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)

![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)

![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)

![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

![3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115987.png)

![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)